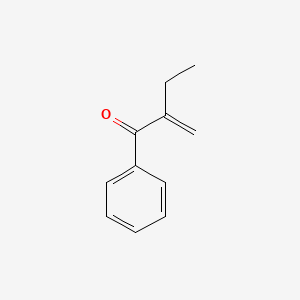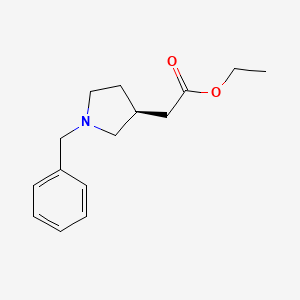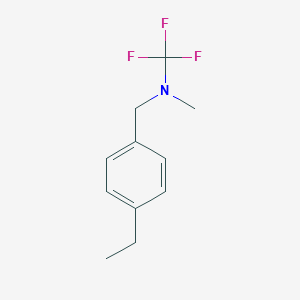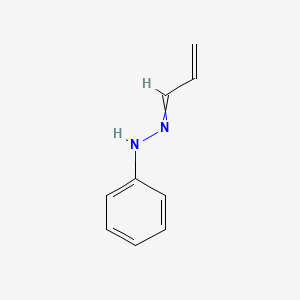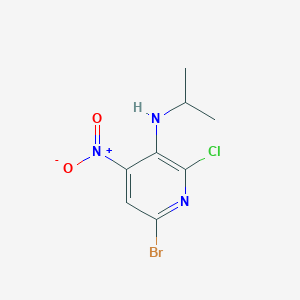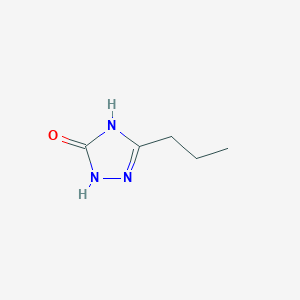
5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound containing a triazole ring Triazoles are a class of five-membered ring compounds with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with formic acid to form the triazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学研究应用
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with similar chemical properties but lacking the propyl group.
3-Nitro-1,2,4-triazol-5-one: Known for its use as an insensitive energetic material.
1,2,3-Triazole: Another triazole isomer with different reactivity and applications
Uniqueness
5-Propyl-1,2-dihydro-[1,2,4]triazol-3-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
932-84-3 |
|---|---|
分子式 |
C5H9N3O |
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-propyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9) |
InChI 键 |
PWAHGRCNQLPWEG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NNC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


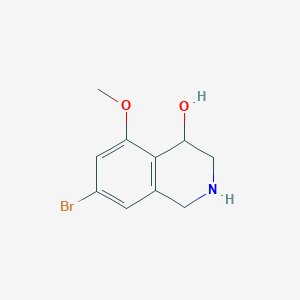
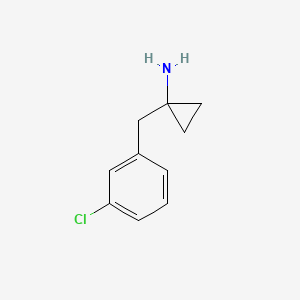
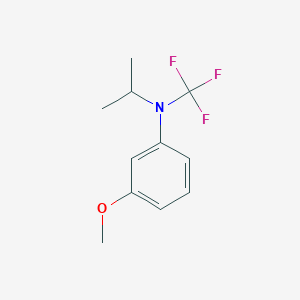
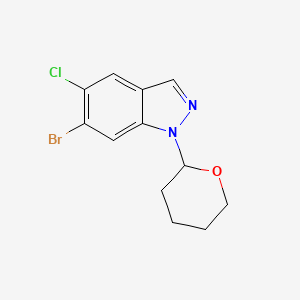
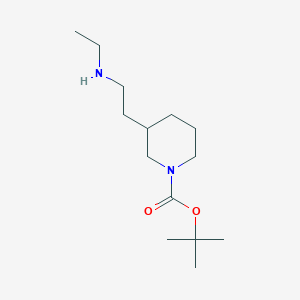
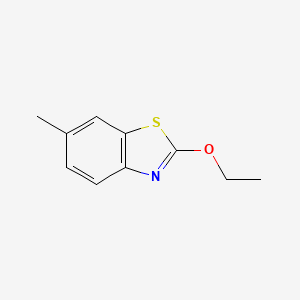

![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
